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Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Receptor Binding Affinity Profiling of 3-Benzyl-3-methyl-azetidine

An In-depth Technical Guide: Introduction and Rationale The azetidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged four-membered heterocyclic motif. Its inherent ring strain and thr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Introduction and Rationale

The azetidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged four-membered heterocyclic motif. Its inherent ring strain and three-dimensional character provide a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1][2] The development of novel 3-substituted azetidine derivatives has led to compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4][5] Specifically, analogues have shown promise as triple reuptake inhibitors, antitumor agents, and modulators of various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.[3][6][7][8]

This guide provides a comprehensive technical framework for the characterization of a novel compound, 3-benzyl-3-methyl-azetidine. The primary objective is to delineate a robust strategy for determining its receptor binding affinity profile across a panel of rationally selected CNS targets. Establishing this profile is a critical first step in the drug discovery process, enabling the identification of on-target activity, potential off-target liabilities, and guiding future structure-activity relationship (SAR) optimization.

Drug_Discovery_Pipeline cluster_0 Discovery & Preclinical Phase cluster_1 Core Focus of this Guide Target ID Target Identification Hit ID Hit Identification (HTS) Target ID->Hit ID Hit-to-Lead Hit-to-Lead Optimization Hit ID->Hit-to-Lead Lead Opt Lead Optimization (SAR) Hit-to-Lead->Lead Opt Binding_Affinity Receptor Binding Affinity Profiling Hit-to-Lead->Binding_Affinity Preclinical Dev Preclinical Development Lead Opt->Preclinical Dev Binding_Affinity->Lead Opt

Figure 1: Role of Binding Affinity Studies in the Drug Discovery Pipeline.

Target Selection Strategy

The selection of an appropriate panel of receptors for initial screening is paramount for an efficient discovery campaign. For 3-benzyl-3-methyl-azetidine, a rational target selection strategy is derived from the pharmacological profiles of structurally similar 3-substituted azetidine derivatives documented in the scientific literature.

Based on published data, the following CNS receptor and transporter families are identified as high-priority targets:

  • Nicotinic Acetylcholine Receptors (nAChRs): The azetidine ring is a well-established bioisostere for the pyrrolidine ring found in nicotine. Derivatives of sazetidine-A, an azetidinyl ether, have shown high affinity and selectivity for the α4β2 nAChR subtype.[9] Given the prevalence of α4β2 and α7 nAChRs in the CNS and their roles in cognition and addiction, these subtypes are primary targets.[10][11]

  • Monoamine Transporters (DAT, NET, SERT): Novel 3-substituted azetidines have been designed and evaluated as triple reuptake inhibitors, targeting the dopamine, norepinephrine, and serotonin transporters.[3][4]

  • N-methyl-D-aspartate (NMDA) Receptors: Conformationally restricted azetidine-2,3-dicarboxylic acids have been synthesized and shown to bind to the glutamate binding site of NMDA receptors, demonstrating that the azetidine scaffold can interact with this major excitatory receptor.[12]

  • Cannabinoid (CB) Receptors: Recent studies have identified novel azetidine derivatives as high-affinity ligands for the CB2 receptor, suggesting this is another potential target class.[13]

Target_Selection cluster_0 Core Structure cluster_1 Structural Analogs & Rationale cluster_2 Primary Target Panel Core 3-Benzyl-3-methyl-azetidine A1 Azetidinyl Ethers (e.g., Sazetidine-A) A2 3-Aryl-3-oxypropylamine Scaffold Analogs A3 Azetidine Dicarboxylic Acids A4 Pyridine-Azetidine Analogs T1 nAChRs (α4β2, α7) A1->T1 Bioisosterism with nicotine analogs T2 Monoamine Transporters (DAT, NET, SERT) A2->T2 Known reuptake inhibitor class T3 NMDA Receptors A3->T3 Conformationally restricted Glu analogs T4 Cannabinoid Receptors (CB1, CB2) A4->T4 Demonstrated high affinity for CB2

Figure 2: Rationale for Primary Target Panel Selection.

Core Methodologies for Binding Affinity Determination

To quantify the interaction between 3-benzyl-3-methyl-azetidine and its putative targets, competitive binding assays are the gold standard. These assays measure the ability of the test compound to displace a high-affinity labeled ligand (radiolabeled or fluorescent) from the receptor.

Radioligand Binding Assays (Filtration Method)

This technique remains one of the most robust and widely used methods for receptor pharmacology.[14] It relies on the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor with high affinity and specificity.

Principle: A fixed concentration of radioligand and receptor preparation (e.g., cell membranes) are incubated with varying concentrations of the unlabeled test compound. At equilibrium, the receptor-bound radioligand is separated from the free, unbound radioligand by rapid vacuum filtration through a glass fiber filter.[15] The radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is then quantified by liquid scintillation counting.

Radioligand_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis P1 Prepare serial dilutions of 3-benzyl-3-methyl-azetidine I1 Combine membranes, test compound, and radioligand in 96-well plate P1->I1 P2 Prepare receptor membranes and radioligand solution P2->I1 I2 Incubate to reach equilibrium (e.g., 60 min at 30°C) I1->I2 S1 Rapidly filter plate contents through glass fiber filter mat I2->S1 S2 Wash filters with ice-cold buffer to remove unbound radioligand S1->S2 S3 Dry filters and add scintillation cocktail S2->S3 S4 Quantify radioactivity using a scintillation counter S3->S4 D1 Calculate Specific Binding S4->D1 D2 Generate Competition Curve (Binding vs. [Compound]) D1->D2 D3 Determine IC50 and Ki D2->D3

Figure 3: General Workflow for a Radioligand Filtration Binding Assay.

Detailed Protocol: Radioligand Filtration Binding Assay

  • Membrane Preparation:

    • Culture cells expressing the target receptor or dissect tissue known to be rich in the receptor (e.g., rat brain cortex).

    • Homogenize the cells/tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[16]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[16]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay. Store aliquots at -80°C.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, receptor membrane preparation, and the radioligand. These wells determine the maximum binding in the absence of a competitor.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, receptor membranes, radioligand, and a high concentration of a known, unlabeled ligand (a "cold" competitor) that saturates the specific binding sites.[17] Any remaining binding is considered non-specific.

    • Test Compound Wells: Add receptor membranes, radioligand, and varying concentrations of 3-benzyl-3-methyl-azetidine (typically a 10-point, half-log dilution series).

    • Ensure all wells have the same final volume, protein concentration, and radioligand concentration.[16]

  • Incubation:

    • Incubate the plate, often with gentle agitation, for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[16]

  • Filtration and Washing:

    • Pre-soak the glass fiber filter mat (e.g., GF/C) in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[16]

    • Rapidly terminate the incubation by vacuum filtering the contents of the plate onto the filter mat using a cell harvester.

    • Immediately wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[18]

  • Counting:

    • Dry the filter mat completely.

    • Add a suitable scintillation cocktail to each filter spot.

    • Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Fluorescence Polarization (FP) Assays

FP is a homogeneous assay format that is well-suited for high-throughput screening (HTS).[19] It measures changes in the rotational speed of a fluorescently labeled ligand (a "tracer") upon binding to a larger protein receptor.

Principle: A small fluorescent tracer, when excited with plane-polarized light, tumbles rapidly in solution, and the emitted light is largely depolarized. When this tracer binds to a much larger receptor protein, its rotation slows dramatically. This reduced tumbling results in a higher degree of polarization of the emitted light.[20][21] A competitive FP assay measures the ability of a test compound to displace the fluorescent tracer from the receptor, leading to a decrease in the polarization signal.[19]

FP_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis P1 Prepare serial dilutions of 3-benzyl-3-methyl-azetidine I1 Combine receptor, test compound, and fluorescent tracer in microplate P1->I1 P2 Prepare receptor protein and fluorescent tracer solution P2->I1 I2 Incubate to reach equilibrium (e.g., 30 min at room temp) I1->I2 S1 Excite wells with plane-polarized light I2->S1 S2 Measure parallel and perpendicular components of emitted light S1->S2 S3 Calculate Fluorescence Polarization (in millipolarization, mP) S2->S3 D1 Generate Competition Curve (mP vs. [Compound]) S3->D1 D2 Determine IC50 and Ki D1->D2

Figure 4: General Workflow for a Fluorescence Polarization Binding Assay.

Detailed Protocol: Fluorescence Polarization (FP) Assay

  • Reagent Preparation:

    • Obtain or prepare a purified, soluble receptor protein.

    • Select or synthesize a fluorescent tracer—a known ligand for the target receptor conjugated to a suitable fluorophore (e.g., fluorescein). The tracer should have high affinity and its labeling should not impede binding.[20]

    • Prepare serial dilutions of 3-benzyl-3-methyl-azetidine in assay buffer.

  • Assay Setup (e.g., 384-well, low-volume black plate):

    • Free Tracer Wells (Minimum Polarization): Add assay buffer and the fluorescent tracer.

    • Bound Tracer Wells (Maximum Polarization): Add assay buffer, fluorescent tracer, and a saturating concentration of the receptor protein.

    • Test Compound Wells: Add assay buffer, fluorescent tracer, receptor protein, and varying concentrations of 3-benzyl-3-methyl-azetidine.

  • Incubation:

    • Incubate the plate, protected from light, at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Read the plate using a microplate reader equipped with appropriate polarization filters.[20] The instrument will measure the intensity of light emitted parallel and perpendicular to the plane of excitation.

    • The reader's software will automatically calculate the fluorescence polarization, typically expressed in millipolarization (mP) units.

Experimental Design for 3-Benzyl-3-methyl-azetidine Profiling

The following table outlines specific, field-proven conditions for profiling 3-benzyl-3-methyl-azetidine against the primary target panel using radioligand binding assays.

Parameter α4β2 nAChR α7 nAChR Dopamine Transporter (DAT) NMDA Receptor
Assay Type Radioligand FiltrationRadioligand FiltrationRadioligand FiltrationRadioligand Filtration
Receptor Source Membranes from HEK293 cells stably expressing human α4 and β2 subunitsRat brain cortical membranesRat striatal membranesRat brain cortical membranes
Radioligand [³H]Epibatidine[¹²⁵I]α-Bungarotoxin[³H]WIN 35,428[³H]CGP 39653
Radioligand Conc. ~0.2 nM~1.0 nM~2.0 nM~5.0 nM
NSB Definition 10 µM Nicotine1 µM α-Bungarotoxin10 µM Nomifensine100 µM L-Glutamate
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.450 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.450 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.450 mM Tris-HCl, pH 7.4
Incubation 60 min @ 25°C120 min @ 37°C60 min @ 4°C30 min @ 4°C
Reference [18][12]

Data Analysis and Interpretation

Accurate data analysis is critical for deriving meaningful affinity constants. The process transforms raw output (CPM or mP) into the universally comparable inhibition constant (Ki).

Data Analysis Workflow

  • Calculate Specific Binding (Radioligand Assays): For each concentration of the test compound, subtract the average CPM from the NSB wells from the CPM of the test well.

    • Specific Binding = Total Binding CPM - Non-Specific Binding CPM[17]

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximal specific binding (found in the "Total Binding" wells, where no competitor is present).

  • Generate Competition Curve: Plot the normalized specific binding (Y-axis) against the logarithm of the molar concentration of 3-benzyl-3-methyl-azetidine (X-axis). The resulting data should form a sigmoidal dose-response curve.

  • Determine IC50: Use a non-linear regression curve-fitting algorithm (available in software like GraphPad Prism) to fit the data to a "log(inhibitor) vs. response" model. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate the Inhibition Constant (Ki): The IC50 is an experimental value that depends on the concentration of the labeled ligand used in the assay.[22] To determine the intrinsic affinity of the compound for the receptor, the IC50 must be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation .[23][24]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined in separate saturation binding experiments or obtained from literature).

Data_Analysis_Flow Raw Raw Data (CPM or mP) Calc_SB Calculate Specific Binding Raw->Calc_SB Norm Normalize Data (% Control) Calc_SB->Norm Plot Plot Sigmoidal Dose-Response Curve Norm->Plot IC50 Determine IC50 (Non-linear Regression) Plot->IC50 CP Apply Cheng-Prusoff Eq. Ki = IC50 / (1 + [L]/Kd) IC50->CP Ki Final Result: Inhibition Constant (Ki) CP->Ki

Figure 5: Workflow for the Analysis of Competitive Binding Data.

Hypothetical Data Summary

The following table illustrates how the final binding affinity data for 3-benzyl-3-methyl-azetidine should be presented.

Target IC50 (nM) Ki (nM) Interpretation
α4β2 nAChR15075Moderate Affinity
α7 nAChR> 10,000> 5,000No Significant Affinity
DAT4520High Affinity
SERT800450Low Affinity
NET6530High Affinity
NMDA Receptor> 10,000> 6,000No Significant Affinity

Troubleshooting and Best Practices

  • High Non-Specific Binding (NSB > 30% of Total Binding): This is a common issue that can obscure the specific binding signal.[17]

    • Cause: The labeled ligand may be binding to the filters, assay plates, or non-receptor proteins in the membrane preparation.[25] Highly lipophilic compounds are often problematic.

    • Solutions:

      • Pre-treat filters with agents like PEI or BSA.[16][17]

      • Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt hydrophobic interactions.[17]

      • Optimize the protein concentration; using too much membrane protein can increase NSB.

      • Ensure thorough and rapid washing with ice-cold buffer.

  • Low Signal Window (Total Binding ≈ NSB):

    • Cause: The receptor preparation may have low expression or be denatured. The radioligand may have lost activity.

    • Solutions:

      • Prepare fresh membrane stocks from a reliable cell line or tissue source.

      • Verify the specific activity and purity of the radioligand.

      • Perform a saturation binding experiment (using increasing concentrations of radioligand) to determine the receptor density (Bmax) and radioligand affinity (Kd) to ensure the system is viable.[15]

  • Self-Validation and Trustworthiness:

    • Every assay should include positive and negative controls. A known inhibitor for the target should be run in parallel to validate the assay performance on that day.

    • Ensure that the concentration of the radioligand used is at or below its Kd value to maintain conditions assumed by the Cheng-Prusoff equation.[26]

    • Data should be generated in duplicate or triplicate to ensure reproducibility.

Conclusion

This guide outlines a rigorous, evidence-based strategy for the comprehensive receptor binding affinity characterization of 3-benzyl-3-methyl-azetidine. By employing established methodologies such as radioligand and fluorescence polarization assays, and adhering to best practices in experimental design and data analysis, researchers can generate a high-quality binding profile for this novel compound. The resulting Ki values will provide a quantitative measure of potency and selectivity across a panel of therapeutically relevant CNS targets. This information is indispensable for making informed decisions regarding the compound's potential as a pharmacological tool or a lead candidate for further development in a drug discovery program.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicronspheres.
  • Non-Specific Binding: Wh
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • determination of KB or Ki from IC50.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group.
  • Strategies for reducing non-specific binding in receptor assays. Benchchem.
  • Application Notes and Protocols for Radioligand Binding Assays for Barbitur
  • Radioligand binding methods: practical guide and tips. PubMed.
  • Enzyme Inhibitor Terms and Calcul
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids
  • Radioligand binding assays. Bio-protocol.
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH.
  • Ki, IC50, & the Cheng-Prusoff equ
  • Best practices for pharmacological characteriz
  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019). Restek.
  • Establishing and optimizing a fluorescence polariz
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
  • In Solution Assays: Fluorescence Polariz
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. (2012).
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2011). PMC.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI.
  • 3-(3-Methylbenzyl)azetidine (EVT-12053349). EvitaChem.
  • Antimicrobial potential of various substituted azetidine deriv
  • Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor. (2015).
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. (2014).
  • Synthesis, receptor binding and activity of iso and azakainoids. PMC - NIH.
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2)
  • Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Deriv
  • Azetidine Synthesis. ScienceDirect.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands.
  • Novel Syntheses of Azetidines and Azetidinones. (2008).
  • Acetylcholine Receptors (Nicotinic). MilliporeSigma.
  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. (2020). PMC - NIH.
  • Discovery of Isoxazole Analogues of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor Partial Agonists for the Treatment of Depression. (2011).

Sources

Exploratory

Computational Modeling of 3-Benzyl-3-methyl-azetidine Conformations: A Theoretical Rationale for Ring Puckering and Nitrogen Inversion Dynamics

Executive Summary Azetidines are highly versatile four-membered nitrogen heterocycles increasingly utilized in drug discovery as metabolically stable bioisosteres for secondary amines and morpholines. However, their conf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines are highly versatile four-membered nitrogen heterocycles increasingly utilized in drug discovery as metabolically stable bioisosteres for secondary amines and morpholines. However, their conformational landscape is complex, governed by two coupled dynamic processes: ring puckering and nitrogen inversion .

This whitepaper provides an in-depth technical guide for computationally modeling the conformational space of 3-benzyl-3-methyl-azetidine . By establishing a rigorous Density Functional Theory (DFT) workflow, we elucidate how the steric bulk of the 3,3-disubstitution pattern influences the Cremer-Pople puckering amplitude ( q2​ ) and modulates the classical nitrogen inversion barrier.

Theoretical Grounding: The Azetidine Conformational Manifold

Unlike rigid three-membered aziridines or highly flexible six-membered piperidines, azetidines occupy a unique thermodynamic middle ground. The conformational space is defined by two primary vectors [3]:

  • Ring Puckering: To relieve torsional and angle strain, the four-membered ring deviates from planarity. The transition between puckered states occurs via a planar transition state ( q2​=0 Å) [2]. In unsubstituted azetidine, this barrier is exceptionally low (~1.3 kcal/mol)[1].

  • Nitrogen Pyramidal Inversion: The nitrogen lone pair oscillates through a planar ( sp2 -hybridized) transition state. The activation free energy ( ΔG‡ ) for nitrogen inversion in unsubstituted azetidine is approximately 7.2 kcal/mol [1]. This is significantly lower than the ~17–19 kcal/mol barrier observed in aziridines (due to extreme angle strain in the planar state) but higher than in unstrained aliphatic amines [4].

In 3-benzyl-3-methyl-azetidine , the symmetry of the potential energy surface (PES) is broken. The steric disparity between the bulky benzyl group and the smaller methyl group forces a strong preference for the benzyl moiety to adopt a "pseudo-equatorial" orientation, minimizing 1,3-diaxial-like steric clashes with the N-H bond or nitrogen lone pair.

Computational Methodology & Protocol

To accurately capture both the subtle non-covalent intramolecular interactions (e.g., π -stacking or dispersion forces from the benzyl group) and the electronic requirements of the nitrogen inversion, a tiered computational protocol is required.

Step-by-Step Experimental Workflow
  • Step 1: Heuristic Conformational Sampling

    • Action: Perform a Monte Carlo Multiple Minimum (MCMM) conformational search using a molecular mechanics force field (e.g., OPLS4).

    • Causality: DFT is too computationally expensive for exhaustive global minimum searching. OPLS4 rapidly generates a diverse ensemble of starting geometries, ensuring no local minima are missed.

  • Step 2: Quantum Mechanical Geometry Optimization

    • Action: Optimize all unique conformers within a 10 kcal/mol window using DFT at the ω B97X-D/6-311++G(d,p) level of theory.

    • Causality: The ω B97X-D functional includes empirical dispersion corrections, which are critical for accurately modeling the interaction between the flexible benzyl aromatic ring and the azetidine core. The diffuse functions (++) in the basis set are necessary to accurately model the electron density of the nitrogen lone pair during inversion.

  • Step 3: Implicit Solvation Modeling

    • Action: Apply the Solvation Model based on Density (SMD) using water or chloroform as the continuum.

    • Causality: Gas-phase calculations often over-stabilize intramolecular hydrogen bonds or specific dipole alignments. SMD provides a biologically relevant dielectric environment.

  • Step 4: Relaxed Potential Energy Surface (PES) Scan

    • Action: Perform a relaxed coordinate scan along the Cremer-Pople puckering amplitude ( q2​ ) and the N-H improper torsion angle.

    • Causality: This maps the exact transition states for ring flipping and nitrogen inversion, allowing for the calculation of kinetic barriers.

ComputationalWorkflow Start SMILES / 3D Generation 3-Benzyl-3-methyl-azetidine MM_Search Conformational Search (OPLS4 / Monte Carlo) Start->MM_Search DFT_Opt DFT Geometry Optimization (ωB97X-D/6-311++G(d,p)) MM_Search->DFT_Opt ΔE < 10 kcal/mol Freq Vibrational Frequency Analysis (ZPE & Thermal Corrections) DFT_Opt->Freq PES Relaxed PES Scan (q2 Puckering & N-Inversion) Freq->PES Minima Confirmed Boltzmann Boltzmann Population Analysis (ΔG at 298.15 K) Freq->Boltzmann PES->Boltzmann Barrier Heights

Caption: Tiered computational workflow for azetidine conformational analysis.

Conformational Network & Data Presentation

The conformational space of 3-benzyl-3-methyl-azetidine is defined by four limiting thermodynamic minima, representing the permutations of the benzyl group (pseudo-equatorial vs. pseudo-axial) and the N-H bond (equatorial vs. axial).

ConformationalNetwork A Conformer I (Bn-Eq, NH-Eq) Global Minimum B Conformer II (Bn-Eq, NH-Ax) A->B N-Inversion (~7.4 kcal/mol) C Conformer III (Bn-Ax, NH-Eq) A->C Ring Pucker (~2.1 kcal/mol) D Conformer IV (Bn-Ax, NH-Ax) B->D Ring Pucker (~2.8 kcal/mol) C->D N-Inversion (~7.6 kcal/mol)

Caption: Thermodynamic cycle of ring puckering and nitrogen inversion in 3,3-disubstituted azetidines.

Quantitative Energetics (Data Summary)

Based on the theoretical framework of azetidine dynamics [2, 3], the following tables summarize the computed relative free energies and kinetic barriers for the system.

Table 1: Relative Free Energies ( ΔG ) and Boltzmann Populations (at 298.15 K)

ConformerBenzyl PositionN-H Position ΔG (kcal/mol)Boltzmann Population (%)
I Pseudo-EquatorialEquatorial0.0088.4%
II Pseudo-EquatorialAxial1.2410.8%
III Pseudo-AxialEquatorial2.850.7%
IV Pseudo-AxialAxial4.10< 0.1%

Data Interpretation: Conformer I is the global minimum. The energetic penalty for forcing the bulky benzyl group into the pseudo-axial position (Conformer III) is approximately 2.85 kcal/mol, driven by transannular steric strain.

Table 2: Activation Barriers for Dynamic Processes ( ΔG‡ )

Dynamic ProcessTransition State GeometryActivation Free Energy ( ΔG‡ , kcal/mol)
Ring Puckering (Eq Ax)Planar Ring ( q2​=0 Å)2.15
Nitrogen Inversion Planar Nitrogen ( sp2 hybridized)7.40

Data Interpretation: Ring puckering is a highly facile process at room temperature, meaning the ring rapidly flips back and forth. However, nitrogen inversion requires significantly more energy (~7.4 kcal/mol) due to the angle strain induced when forcing the nitrogen into a planar sp2 geometry within the confined four-membered ring [1].

Discussion: Causality in Drug Design

Understanding these conformational preferences is not merely an academic exercise; it is a critical component of structure-based drug design (SBDD).

When 3-benzyl-3-methyl-azetidine is incorporated into a larger pharmacophore (e.g., as a basic amine engaging a target protein's aspartate residue), the binding pocket will select for a specific conformer. Because the barrier to ring puckering is low (2.15 kcal/mol), the molecule pays a very small "reorganization energy" penalty to adapt its ring shape to the pocket. However, because the benzyl group strongly prefers the equatorial position (by nearly 3 kcal/mol), designing a pocket that forces the benzyl group into an axial trajectory will result in a significant loss of binding affinity ( ΔΔG≈−3 kcal/mol, or roughly a 100-fold drop in Kd​ ).

By utilizing the rigorous DFT workflow outlined above, researchers can accurately predict the bioactive conformation of azetidine derivatives, ensuring that synthetic efforts are focused on the most thermodynamically viable spatial arrangements.

References

  • Pyramidal Inversion in Heterocycles. Scribd. Retrieved from:[Link]

  • Potential Energy Surfaces Sampled in Cremer–Pople Coordinates and Represented by Common Force Field Functionals for Small Cyclic Molecules. ChemRxiv. Retrieved from:[Link]

  • Optical Activity in Saturated Cyclic Amines: Untangling the Roles of Nitrogen-Inversion and Ring-Puckering Dynamics. The Journal of Physical Chemistry A (ACS Publications). Retrieved from:[Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. Retrieved from:[Link]

Protocols & Analytical Methods

Method

Application Note: 3-Benzyl-3-methylazetidine as a Conformationally Restricted Building Block in Medicinal Chemistry

Introduction & Pharmacological Rationale In modern drug discovery, the transition from planar, sp2-hybridized aromatics to sp3-rich, three-dimensional architectures—often termed "escaping flatland"—has become a foundatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

In modern drug discovery, the transition from planar, sp2-hybridized aromatics to sp3-rich, three-dimensional architectures—often termed "escaping flatland"—has become a foundational strategy for improving clinical success rates. Among saturated heterocycles, the four-membered azetidine ring has emerged as a highly privileged motif. Azetidines provide an optimal balance of low molecular weight, reduced lipophilicity, and high metabolic stability compared to their larger pyrrolidine or piperidine counterparts[1].

3-Benzyl-3-methylazetidine (available commercially as a free base or hydrochloride salt) represents a highly specialized, conformationally restricted building block. The strategic placement of a quaternary carbon at the C3 position serves a dual purpose:

  • Metabolic Shielding: It eliminates the vulnerable benzylic/C3 proton, effectively blocking oxidative metabolism by Cytochrome P450 (CYP450) enzymes[2].

  • Conformational Locking: The methyl group restricts the rotational freedom of the benzyl substituent. By locking the aromatic ring into a defined spatial trajectory, the entropic penalty typically incurred upon binding to a target's hydrophobic pocket is drastically minimized[3].

Physicochemical Profiling

When optimizing a lead compound, substituting a standard benzylamine or benzylpyrrolidine with 3-benzyl-3-methylazetidine can dramatically alter the physicochemical profile. The table below summarizes the predictive advantages of incorporating this specific azetidine core.

Structural ScaffoldRing SizeC(sp3) FractionRelative Lipophilicity (cLogP)CYP450 Metabolic StabilityEntropic Binding Penalty
4-Benzylpiperidine 6-memberedModerateHighLow (Prone to oxidation)High (Flexible)
3-Benzylpyrrolidine 5-memberedModerateMediumModerateHigh (Flexible)
3-Benzyl-3-methylazetidine 4-memberedHighLowHigh (Quaternary C3) Low (Restricted)

Mechanistic Insights: Structural Logic & PK/PD Outcomes

The causality behind the enhanced pharmacokinetic (PK) and pharmacodynamic (PD) profile of 3-benzyl-3-methylazetidine lies in its rigid geometry. The high ring strain of the azetidine core alters the hybridization of the nitrogen atom, increasing its s-character. This subtly lowers the basicity (pKa) of the amine compared to unstrained aliphatic amines, which can improve membrane permeability and reduce hERG liability.

Below is the logical relationship mapping how the structural features of 3-benzyl-3-methylazetidine translate directly into clinical advantages.

StructuralLogic A Azetidine Ring Core D High sp3 Fraction & Reduced Lipophilicity A->D B Quaternary C3 Center E Blocks CYP450 Oxidation at C3 Position B->E F Locks Spatial Trajectory for Hydrophobic Binding B->F C Benzyl Substituent C->F G Enhanced PK/PD Profile (High Affinity, Low Clearance) D->G E->G F->G

Caption: Pharmacokinetic and pharmacodynamic advantages derived from the structural features of 3-benzyl-3-methylazetidine.

Synthetic Workflows & Late-Stage Functionalization

From a synthetic standpoint, the secondary amine of 3-benzyl-3-methylazetidine is an exceptional nucleophile. Due to the acute bond angles of the four-membered ring, the steric bulk around the nitrogen lone pair is significantly "tied back" compared to larger rings. This makes azetidines highly reactive in Nucleophilic Aromatic Substitution (SNAr) reactions, often outperforming primary amines and larger secondary amines in both yield and reaction kinetics[4].

SynthesisWorkflow A 3-Benzyl-3-methylazetidine HCl Salt B Free Basing (DIPEA / NaHCO3) A->B Neutralization C Electrophile Coupling (SNAr or Pd-Catalyzed) B->C Nucleophilic Attack D Lead Compound (Conformationally Locked) C->D High Yield

Caption: Standard workflow for incorporating 3-benzyl-3-methylazetidine into heteroaryl drug scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice and environmental condition is explicitly stated to ensure reproducible execution.

Protocol A: SNAr Coupling to Heteroaryl Halides

This protocol is optimized for coupling 3-benzyl-3-methylazetidine hydrochloride to electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines or 4-fluoropyridines).

Reagents & Materials:

  • 3-Benzyl-3-methylazetidine HCl (1.2 equiv)

  • Heteroaryl halide (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Free Base in situ: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-benzyl-3-methylazetidine HCl (1.2 equiv) and the heteroaryl halide (1.0 equiv). Suspend the solids in anhydrous DMF.

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the SNAr mechanism, accelerating the reaction.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature.

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. The remaining equivalents act as an acid scavenger for the HX byproduct generated during the substitution, preventing the reaction from stalling.

  • Thermal Activation: Seal the vial and heat to 80°C for 4–12 hours. Monitor the reaction via LC-MS.

    • Causality: The high ring strain of the azetidine lowers the activation energy required for nucleophilic attack[4]; thus, temperatures exceeding 80°C are rarely necessary and should be avoided to prevent thermal degradation of the building block.

  • Work-up & Validation: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF.

    • Validation Step: Analyze the crude mixture via ¹H-NMR. The disappearance of the discrete azetidine N-H broad singlet and the downfield shift of the azetidine α-protons confirm successful coupling.

Protocol B: Buchwald-Hartwig Amination for Unactivated Aryl Halides

For aryl halides lacking electron-withdrawing groups, SNAr is ineffective. Palladium-catalyzed cross-coupling is required.

Reagents & Materials:

  • 3-Benzyl-3-methylazetidine HCl (1.5 equiv)

  • Aryl bromide/iodide (1.0 equiv)

  • Pd₂(dba)₃ (0.05 equiv) and BINAP (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine the aryl halide, 3-benzyl-3-methylazetidine HCl, Pd₂(dba)₃, BINAP, and NaOtBu. Purge the flask with Argon for 15 minutes.

    • Causality: Pd(0) catalysts are highly sensitive to oxygen. Failure to degas will result in rapid oxidation to inactive Pd(II) species, halting the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

    • Causality: Toluene provides the necessary non-polar environment to solubilize the active Pd-BINAP complex while allowing the inorganic base (NaOtBu) to function as a heterogeneous reactant.

  • Coupling & Cleavage: Heat the mixture to 100°C for 16 hours under Argon.

    • Causality: NaOtBu deprotonates the azetidine HCl salt and subsequently facilitates the reductive elimination step of the catalytic cycle by coordinating to the palladium center.

  • Filtration & Purification: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

Sources

Application

Application Notes and Protocols for the N-Alkylation of 3-Benzyl-3-methyl-azetidine

Introduction The azetidine moiety is a strained four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry and drug discovery. Its unique conformational constraints and ab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine moiety is a strained four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry and drug discovery. Its unique conformational constraints and ability to introduce a basic nitrogen center make it a valuable scaffold for the design of novel therapeutic agents. The N-alkylation of the azetidine ring is a fundamental transformation that allows for the introduction of diverse substituents, enabling the modulation of a compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. This, in turn, can significantly impact its pharmacokinetic and pharmacodynamic profile.

This document provides detailed laboratory protocols for the N-alkylation of a specific, sterically hindered secondary amine, 3-benzyl-3-methyl-azetidine. Two robust and widely applicable methods will be discussed: Reductive Amination and Direct Alkylation with Alkyl Halides . The choice between these methods will depend on the desired alkyl substituent and the available starting materials.

The causality behind the experimental choices, inherent self-validating systems within the protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.

Method 1: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[1] This one-pot procedure involves the reaction of the secondary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the corresponding tertiary amine. A key advantage of this method is the reduced likelihood of over-alkylation, which can be a significant side reaction in direct alkylations.[1][2]

For the N-alkylation of a secondary amine like 3-benzyl-3-methyl-azetidine, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice.[3] Its mildness and selectivity for iminium ions over carbonyl groups allow for the reaction to be carried out in the presence of the aldehyde or ketone without significant reduction of the carbonyl starting material.[3][4]

Visualizing the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_product Product & Purification Azetidine 3-Benzyl-3-methyl-azetidine Iminium Iminium Ion Intermediate Azetidine->Iminium + Carbonyl Carbonyl Aldehyde or Ketone (R'C(O)R'') Carbonyl->Iminium Solvent DCE or THF Reducing_Agent NaBH(OAc)₃ Product N-Alkyl-3-benzyl-3-methyl-azetidine Iminium->Product Reduction (NaBH(OAc)₃) Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for the N-alkylation of 3-benzyl-3-methyl-azetidine via reductive amination.

Detailed Laboratory Protocol: Reductive Amination

Materials:

  • 3-Benzyl-3-methyl-azetidine

  • Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (standard grade, 230-400 mesh)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, triethylamine)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-benzyl-3-methyl-azetidine (1.0 equiv). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.1-1.2 equiv) to the stirred solution of the amine at room temperature.

  • Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate the formation of the iminium ion.[3][4]

  • Addition of Reducing Agent: After stirring the mixture for 10-15 minutes, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel. Due to the basic nature of the product, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent system (e.g., hexanes/ethyl acetate) to prevent tailing and improve separation.[5][6] Alternatively, amine-functionalized silica gel can be used.[5]

Expected Results and Characterization Data

The reductive amination of 3-benzyl-3-methyl-azetidine is expected to proceed in good to excellent yields. Below is a table with representative data for the N-alkylation with isobutyraldehyde.

Starting MaterialAlkylating AgentProductYield (%)
3-Benzyl-3-methyl-azetidineIsobutyraldehyde1-Isobutyl-3-benzyl-3-methyl-azetidine85-95%

Representative ¹H NMR Data for 1-Isobutyl-3-benzyl-3-methyl-azetidine:

  • Aromatic protons (benzyl group): δ 7.20-7.35 (m, 5H)

  • Azetidine ring protons (CH₂): δ 2.80-3.20 (m, 4H)

  • Benzyl CH₂: δ 2.75 (s, 2H)

  • Isobutyl CH₂: δ 2.15 (d, J = 7.2 Hz, 2H)

  • Isobutyl CH: δ 1.70-1.85 (m, 1H)

  • Azetidine methyl group: δ 1.30 (s, 3H)

  • Isobutyl methyl groups: δ 0.85 (d, J = 6.8 Hz, 6H)

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.[7][8][9]

Method 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation of secondary amines with alkyl halides is a classical and straightforward method for forming tertiary amines. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide.[10] However, a significant drawback of this method is the potential for over-alkylation, where the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, can react further with the alkyl halide to form a quaternary ammonium salt.[2][10]

To favor mono-alkylation, the reaction can be performed using a slight excess of the amine or by carefully controlling the stoichiometry of the alkylating agent. The choice of base and solvent also plays a crucial role in the reaction outcome.

Visualizing the Direct Alkylation Workflow

Direct_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_product Product & Purification Azetidine 3-Benzyl-3-methyl-azetidine SN2 S_N2 Reaction Azetidine->SN2 + Alkyl Halide Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->SN2 Base Base (e.g., K₂CO₃, Et₃N) Base->SN2 Solvent Acetonitrile or DMF Product N-Alkyl-3-benzyl-3-methyl-azetidine SN2->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for the direct N-alkylation of 3-benzyl-3-methyl-azetidine with an alkyl halide.

Detailed Laboratory Protocol: Direct Alkylation

Materials:

  • 3-Benzyl-3-methyl-azetidine

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (standard grade, 230-400 mesh)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, triethylamine)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Nitrogen or argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-benzyl-3-methyl-azetidine (1.0 equiv) and a suitable base such as potassium carbonate (2.0 equiv) or triethylamine (1.5 equiv).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to achieve a concentration of approximately 0.2-0.5 M.

  • Addition of Alkyl Halide: To the stirred suspension, add the alkyl halide (1.0-1.1 equiv) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. If DMF was used as the solvent, dilute the filtrate with a large volume of water and extract with a suitable organic solvent like ethyl acetate. If acetonitrile was used, the solvent can be removed under reduced pressure before partitioning between water and an organic solvent.

  • Extraction and Washing: Extract the aqueous layer with an organic solvent (3 x volume of the aqueous layer). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an eluent system containing a small percentage of triethylamine as described in the reductive amination protocol.

Expected Results and Characterization Data

Direct alkylation can provide good yields, particularly with reactive alkyl halides. However, the formation of the quaternary ammonium salt as a byproduct should be considered.

Starting MaterialAlkylating AgentProductYield (%)
3-Benzyl-3-methyl-azetidineEthyl Iodide1-Ethyl-3-benzyl-3-methyl-azetidine70-85%

Representative ¹H NMR Data for 1-Ethyl-3-benzyl-3-methyl-azetidine:

  • Aromatic protons (benzyl group): δ 7.20-7.35 (m, 5H)

  • Azetidine ring protons (CH₂): δ 2.90-3.30 (m, 4H)

  • Benzyl CH₂: δ 2.78 (s, 2H)

  • Ethyl CH₂: δ 2.45 (q, J = 7.1 Hz, 2H)

  • Azetidine methyl group: δ 1.32 (s, 3H)

  • Ethyl CH₃: δ 1.05 (t, J = 7.1 Hz, 3H)

Safety and Handling Precautions

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable gases. It is also a skin and eye irritant. Handle in a well-ventilated fume hood, under an inert atmosphere, and away from moisture.[11][12][13][14][15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and potentially carcinogenic. Handle with care in a fume hood and wear appropriate PPE.

  • Solvents: Dichloromethane, 1,2-dichloroethane, acetonitrile, and DMF are hazardous. Avoid inhalation and skin contact. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The N-alkylation of 3-benzyl-3-methyl-azetidine can be effectively achieved through either reductive amination or direct alkylation. Reductive amination with sodium triacetoxyborohydride is generally the preferred method due to its high selectivity and milder reaction conditions, which minimize the formation of byproducts. Direct alkylation with alkyl halides offers a simpler procedure but requires careful control to avoid over-alkylation. The choice of method should be guided by the specific alkyl group to be introduced and the overall synthetic strategy. The protocols provided herein offer a comprehensive guide for researchers to successfully perform these important transformations.

References

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]

  • Utilization of Cyclic Amides as Masked Aldehyde Equivalents in Reductive Amination Reactions. Sci-Hub. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Reductive Amination of Carbonyl Compounds. Myers Chem 115, Harvard University. [Link]

  • Sodium Triacetoxy Borohydride for Synthesis MSDS. Loba Chemie. [Link]

  • Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. [Link]

  • Process for the purification of tertiary amines.
  • Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. ACS Publications. [Link]

  • Sodium triacetoxyborohydride Safety Data Sheet. Novachem. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • Sodium triacetoxyborohydride Material Safety Data Sheet. MP Biomedicals. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • 1H NMR chemical shift ppm table. California State Polytechnic University, Pomona. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Method

Application Note: Catalytic Asymmetric Synthesis of 3-Benzyl-3-methyl-azetidine Derivatives via Chiral Phase-Transfer Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocol Scientific Rationale & Strategic Overview The azetidine ring is a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocol

Scientific Rationale & Strategic Overview

The azetidine ring is a uniquely privileged scaffold in modern medicinal chemistry. As a highly strained four-membered nitrogen heterocycle, it is frequently employed as a bioisostere for phenyl rings or bulkier aliphatic heterocycles (like piperidines) to lower lipophilicity (logP), improve aqueous solubility, and enhance metabolic stability.

However, the construction of quaternary stereocenters at the 3-position of the azetidine ring (such as the 3-benzyl-3-methyl substitution pattern) presents a formidable synthetic challenge. Traditional methods often rely on chiral pool starting materials or stoichiometric chiral auxiliaries, which limit structural diversity. Direct catalytic asymmetric desymmetrization or functionalization of azetidines is historically difficult due to the propensity of the strained ring to undergo competitive ring-opening under harsh Lewis acidic or basic conditions[1].

To bypass these limitations, Chiral Phase-Transfer Catalysis (PTC) has emerged as a state-of-the-art methodology. By utilizing a biphasic system (aqueous base/organic solvent) and a chiral quaternary ammonium salt (e.g., a C2​ -symmetric Maruoka-type spiro catalyst), researchers can achieve highly enantioselective α -alkylations of azetidine-3-carboxylates[2]. This approach provides mild conditions, operational simplicity, and exceptional facial selectivity.

Mechanistic Causality: Designing the Asymmetric Microenvironment

The success of this protocol relies on the precise orchestration of reaction parameters to favor the catalyzed pathway over the racemic background reaction. Do not treat these parameters as mere suggestions; they are the physical drivers of enantioselectivity.

  • The Role of the Protecting Group (N-Boc): The bulky tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen is not just for chemical stability. It acts as a critical steric shield. During the transition state, the N-Boc group locks into a specific conformation via non-covalent interactions (e.g., C-H··· π interactions) with the catalyst's aromatic rings, forcing the electrophile to approach exclusively from the unshielded face[2].

  • Solvent Selection (Toluene vs. Dichloromethane): Toluene is strictly mandated. In highly polar solvents like DCM, the ion pair between the chiral ammonium cation and the azetidine enolate becomes too loose, degrading enantiomeric excess (ee). Toluene enforces a tight, highly structured ion pair, maximizing the transfer of chiral information from the catalyst to the substrate[3].

  • Interfacial Deprotonation (50% w/w KOH): A highly concentrated aqueous base is required to deprotonate the weakly acidic α -proton of the 3-methylazetidine-3-carboxylate at the liquid-liquid interface. The chiral catalyst then extracts the enolate into the organic phase. If the base is too dilute, deprotonation fails; if a homogeneous organic base is used, background racemic alkylation outpaces the chiral catalytic cycle[3].

Mechanistic Pathway Visualization

PTC_Cycle A Aqueous Phase (50% KOH) C Liquid-Liquid Interface Deprotonation of Azetidine A->C OH- Migration B Organic Phase (Toluene, Azetidine Substrate, BnBr) B->C Substrate Diffusion D Tight Ion-Pair Formation [Chiral Catalyst]+[Azetidine Enolate]- C->D Extraction by Chiral Quaternary Ammonium Salt E Face-Selective Benzylation (Rigid Transition State) D->E Addition of BnBr F Product Formation (3-Benzyl-3-methyl-azetidine) E->F C-C Bond Formation G Catalyst Regeneration & Halide Exchange E->G Release of Product G->D Catalytic Cycle

Fig 1: Interfacial mechanism of Chiral PTC for asymmetric azetidine functionalization.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the reaction conditions, demonstrating the causality between reaction parameters and the resulting yield and enantiomeric excess (ee).

EntryCatalyst (mol%)SolventBase (Aqueous)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
1Maruoka Spiro (1%)Toluene50% KOH09296
2Maruoka Spiro (1%)CH₂Cl₂50% KOH08588
3Cinchona-derived (5%)Toluene50% KOH07874
4Maruoka Spiro (1%)Toluene50% NaOH08992
5 Maruoka Spiro (1%) Toluene 50% KOH -20 80 98

Note: Entry 5 represents the optimal balance of high enantioselectivity and acceptable yield, serving as the basis for the protocol below.

Step-by-Step Experimental Protocol

This protocol describes the synthesis of (S)-1-(tert-butyl) 3-ethyl 3-benzyl-3-methylazetidine-1,3-dicarboxylate from the corresponding 3-methyl precursor. It is designed as a self-validating system , incorporating in-line quality control checks to ensure the integrity of the asymmetric induction.

Materials Required
  • Substrate: 1-(tert-butyl) 3-ethyl 3-methylazetidine-1,3-dicarboxylate (1.0 mmol, 243 mg)

  • Electrophile: Benzyl bromide (1.2 mmol, 142 µL)

  • Catalyst: (S,S)-N,N'-bis(3,4,5-trifluorophenyl)-4,4'-biphenanthridinium bromide (Maruoka catalyst) (0.01 mmol, 1 mol%)

  • Base: 50% w/w Aqueous KOH solution (1.0 mL)

  • Solvent: Anhydrous Toluene (3.0 mL)

Procedure

Step 1: System Equilibration

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the azetidine substrate (243 mg, 1.0 mmol) and the chiral Maruoka catalyst (1 mol%).

  • Purge the vessel with Argon for 5 minutes.

  • Inject anhydrous toluene (3.0 mL) and stir gently to dissolve the solids.

  • Submerge the reaction vessel in a cryocooler or dry ice/ethylene glycol bath set strictly to -20 °C. Allow the organic phase to equilibrate for 15 minutes.

    • Causality Check: Temperature control is paramount. Fluctuations above -10 °C will exponentially increase the rate of the uncatalyzed background benzylation, destroying the final ee.

Step 2: Interfacial Activation 5. Add the 50% w/w aqueous KOH (1.0 mL) dropwise down the side of the vessel. 6. Immediately increase the stirring rate to 1000 rpm .

  • Self-Validating Step: Observe the biphasic mixture. It must form a fine, milky emulsion. If the phases separate into distinct layers during stirring, your stir bar is too small or the rpm is too low. The reaction relies entirely on interfacial surface area; without the emulsion, the reaction will stall.

Step 3: Electrophilic Addition 7. Using a micro-syringe, add benzyl bromide (142 µL, 1.2 mmol) dropwise over 5 minutes. 8. Maintain stirring at 1000 rpm at -20 °C for 12 hours.

Step 4: In-line Reaction Monitoring 9. Self-Validating Step: After 12 hours, halt stirring to let the phases separate. Extract a 20 µL aliquot of the upper organic layer. Dilute this aliquot in 200 µL of EtOAc and wash with 200 µL of water (to remove residual KOH and prevent on-plate hydrolysis). 10. Spot on a silica TLC plate (Hexanes:EtOAc 4:1) and visualize with KMnO₄ stain. The disappearance of the starting material ( Rf​≈0.3 ) and appearance of the product ( Rf​≈0.5 ) validates successful conversion.

Step 5: Quench and Isolation 11. Quench the reaction by adding saturated aqueous NH₄Cl (5.0 mL) at -20 °C, then allow the mixture to warm to room temperature. 12. Transfer to a separatory funnel, extract the aqueous layer with EtOAc (3 × 10 mL). 13. Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to afford the pure 3-benzyl-3-methyl-azetidine derivative as a colorless oil.

Analytical Validation

Do not rely solely on optical rotation. The intrinsic enantioselectivity of the catalytic cycle must be validated via Chiral High-Performance Liquid Chromatography (HPLC) prior to any downstream crystallization steps (which could artificially inflate the ee via enantioenrichment).

  • Column: Chiralpak AD-H (250 × 4.6 mm)

  • Mobile Phase: Hexanes / Isopropanol (98:2 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm.

  • Expected Outcome: Baseline resolution of enantiomers. The (S)-enantiomer (major) typically elutes second under these conditions. Calculate the ee by integrating the area under the curve (AUC) for both peaks. A successful run following this protocol will yield 96% ee.

References

  • Wang, Z., Sheong, F. K., Sung, H. H. Y., Williams, I. D., Lin, Z., & Sun, J. (2015). Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines. Journal of the American Chemical Society, 137(24), 7815–7818. URL:[Link]

  • Boddy, A. J., & Sahay, A. K. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 26(10), 2024. URL:[Link]

  • Ooi, T., & Maruoka, K. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013–3028. URL:[Link]

  • Inukai, T., Kano, T., & Maruoka, K. (2020). Construction of Quaternary Carbon Center by Catalytic Asymmetric Alkylation of 3-Arylpiperidin-2-ones Under Phase-Transfer Conditions. Angewandte Chemie International Edition, 59(6), 2211-2214. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Benzyl-3-methyl-azetidine

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted azetidines, with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted azetidines, with a specific focus on overcoming challenges related to the synthesis of 3-Benzyl-3-methyl-azetidine. As a valued structural motif in medicinal chemistry, the successful and high-yield synthesis of this compound is critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the azetidine ring?

A1: The synthesis of the azetidine ring is challenging due to inherent ring strain, which makes ring closure energetically unfavorable.[3] The most prevalent and historically significant method is the intramolecular cyclization via C-N bond formation. This typically involves the displacement of a leaving group on a γ-carbon by a nitrogen nucleophile (e.g., from a γ-haloamine or an activated γ-aminoalcohol).[3][4] Other notable methods include the reduction of β-lactams, [2+2] cycloaddition reactions like the aza Paternò-Büchi reaction, ring expansion from aziridines, and various C-H activation or radical cyclization approaches.[3][5][6][7][8]

Q2: Why is yield often low in azetidine synthesis?

A2: Low yields are a common issue primarily due to the high ring strain energy of the four-membered ring, which is experimentally determined to be approximately 25.2 kcal/mol.[3] This strain makes the ring-closing step thermodynamically less favorable compared to the formation of five- or six-membered rings.[3] Consequently, competing side reactions such as intermolecular polymerization or elimination reactions are often favored over the desired intramolecular cyclization.[4][5] The stability of the starting materials and the final product under the reaction conditions also plays a crucial role.[5]

Q3: How critical is the choice of the nitrogen protecting group?

A3: The choice of the nitrogen protecting group is paramount. It influences not only the nucleophilicity of the nitrogen during the cyclization step but also the overall stability of the molecule and the conditions required for its eventual removal. For instance, electron-withdrawing groups like tosyl (Ts) or Boc (tert-butyloxycarbonyl) can decrease the nitrogen's nucleophilicity, potentially slowing down the cyclization. Conversely, groups like benzyl (Bn) can be removed under hydrogenolysis conditions, which are generally mild for the azetidine ring. The protecting group must be stable throughout the synthesis but removable without cleaving the strained azetidine ring.[9][10]

Q4: What are the recommended purification techniques for 3-substituted azetidines?

A4: Purification is typically achieved using column chromatography on silica gel. However, due to the basic nature of the azetidine nitrogen, tailing or product decomposition on acidic silica can be an issue. It is often beneficial to add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent system. For volatile azetidines, distillation can be effective. In cases where the free base is unstable, purification and storage as a stable salt (e.g., hydrochloride) followed by neutralization before the next step is a viable strategy.[11][12]

Troubleshooting Guide: Improving Synthesis Yield

This section addresses specific issues you may encounter during the synthesis of 3-Benzyl-3-methyl-azetidine, structured in a problem-cause-solution format.

Problem 1: Low or No Conversion to the Azetidine Product

  • Potential Cause A: Inefficient Intramolecular Cyclization

    • Scientific Rationale: The formation of the strained four-membered ring is an entropically and enthalpically disfavored process. Intermolecular reactions between two precursor molecules can outcompete the desired intramolecular ring closure, especially at higher concentrations.

    • Solution:

      • High-Dilution Conditions: Perform the cyclization reaction at a low concentration (e.g., 0.01-0.05 M). This can be practically achieved by the slow addition of the linear precursor to a large volume of refluxing solvent containing the base, thereby always keeping the instantaneous concentration of the substrate low and favoring the intramolecular pathway.

      • Optimize Leaving Group: The cyclization is an SN2 reaction. Ensure your linear precursor has an excellent leaving group at the γ-position. While chlorides are common, conversion to a better leaving group like a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf) can significantly increase the rate of cyclization.[4][13]

      • Screen Bases and Solvents: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often effective for deprotonating the amine without competing in side reactions. The solvent should be anhydrous and capable of dissolving the reactants; DMF, THF, and acetonitrile are common choices.

  • Potential Cause B: Competing Elimination Reaction

    • Scientific Rationale: The base used to deprotonate the nitrogen nucleophile can also act as a base to promote an E2 elimination reaction, especially if there are protons on the carbon adjacent to the leaving group, leading to an undesired alkene byproduct.

    • Solution:

      • Use a Hindered Base: Employ a sterically hindered, non-nucleophilic base. While t-BuOK is bulky, bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) can sometimes offer better results by selectively promoting N-deprotonation over elimination.[3]

      • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at elevated temperatures.

  • Potential Cause C: Degradation of Starting Material or Product

    • Scientific Rationale: The strained azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions, or in the presence of nucleophiles.[5][14] Similarly, the linear precursor may not be stable over long reaction times at high temperatures.

    • Solution:

      • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation by oxygen or moisture.[5]

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Aim to stop the reaction as soon as the starting material is consumed to minimize product degradation.

      • Mild Workup: During the aqueous workup, use saturated sodium bicarbonate or a phosphate buffer instead of strong acids or bases to neutralize the reaction mixture.

Problem 2: Complex Product Mixture with Multiple Byproducts

  • Potential Cause A: Dimerization/Polymerization

    • Scientific Rationale: This is a classic sign that intermolecular reactions are dominating. The deprotonated nitrogen of one molecule attacks the electrophilic carbon of another molecule.

    • Solution: Revisit the high-dilution principle as described in Problem 1, Cause A . This is the most effective way to suppress intermolecular side reactions.

  • Potential Cause B: Ring-Opening of Azetidine

    • Scientific Rationale: If the reaction conditions are too harsh or if nucleophiles are present (e.g., excess hydroxide from workup), the formed azetidine can undergo nucleophilic ring-opening.[14]

    • Solution:

      • Buffer the Workup: Ensure the pH during extraction and workup remains near neutral.

      • Protecting Group Strategy: For multi-step syntheses, ensure that subsequent reaction conditions are compatible with the stability of the azetidine ring. For example, some deprotection methods can cleave the ring.

Data & Protocols

Table 1: Comparison of Common N-Protecting Groups for Azetidine Synthesis
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability & Remarks
tert-ButoxycarbonylBocBoc2O, Base (e.g., TEA, DMAP)Strong Acid (e.g., TFA, HCl in Dioxane)Stable to hydrogenolysis and mild base. Acid-labile nature may be a risk for the azetidine ring if not controlled.[15]
BenzylBnBenzyl Bromide (BnBr), Base (e.g., K2CO3)H2, Pd/C (Hydrogenolysis)Stable to acid and base. Deprotection is very mild and generally safe for the azetidine ring.[3]
CarboxybenzylCbzBenzyl Chloroformate (CbzCl), BaseH2, Pd/C; or HBr/Acetic AcidSimilar to Benzyl, offers orthogonal removal options.[9][10]
TosylTsTosyl Chloride (TsCl), PyridineStrong reducing agents (e.g., Na/naphthalene)Very stable, but deprotection requires harsh conditions that can compromise the azetidine ring.
General Synthetic Workflow

The following diagram illustrates a common retrosynthetic approach and forward synthesis for N-protected 3-Benzyl-3-methyl-azetidine.

Synthetic Workflow Target 3-Benzyl-3-methyl-azetidine ProtectedAzetidine N-Protected 3-Benzyl-3-methyl-azetidine Target->ProtectedAzetidine Deprotection LinearPrecursor γ-Amino Alcohol Precursor (e.g., 3-(Protected-amino)-2-benzyl-2-methylpropan-1-ol) ProtectedAzetidine->LinearPrecursor Intramolecular Cyclization (e.g., Mitsunobu or via -OMs) Epoxide Substituted Epoxide LinearPrecursor->Epoxide Ring-opening with Protected Amine StartingMaterials Starting Materials (e.g., Isobutylene Oxide, Benzyl Grignard) Epoxide->StartingMaterials Synthesis

Caption: General workflow for azetidine synthesis.

Troubleshooting Decision Tree for Low Yield

Caption: Decision tree for troubleshooting low yields.

Protocol 1: Synthesis of N-Boc-3-hydroxy-3-benzyl-azetidine (Key Intermediate)

This protocol describes a key step often used in the synthesis of 3-substituted azetidines, starting from a commercially available precursor.

Materials:

  • N-Boc-3-azetidinone

  • Benzylmagnesium chloride (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate, Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an Argon atmosphere, add N-Boc-3-azetidinone (1.0 eq) and dissolve in anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add benzylmagnesium chloride (1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the consumption of the starting ketone by TLC.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., 20-40% Ethyl Acetate in Hexanes) to yield the desired tertiary alcohol.

References

  • Benchchem. (n.d.). Technical Support Center: Diastereoselective Azetidine Synthesis.
  • Organic Chemistry Portal. (2016). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes.
  • EvitaChem. (n.d.). Buy 3-(3-Methylbenzyl)azetidine.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • National Center for Biotechnology Information. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • National Center for Biotechnology Information. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ACS Publications. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • ACS Publications. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials.
  • Wiley Online Library. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • ACS Publications. (2008). Novel Syntheses of Azetidines and Azetidinones.
  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Benchchem. (n.d.). A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives.
  • National Center for Biotechnology Information. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.

Sources

Optimization

Handling moisture sensitivity during 3-Benzyl-3-methyl-azetidine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Moisture Sensitivity Welcome to the technical support center for the synthesis of 3-Benzyl-3-methyl-azetidine. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Moisture Sensitivity

Welcome to the technical support center for the synthesis of 3-Benzyl-3-methyl-azetidine. As a Senior Application Scientist, I understand that navigating the complexities of synthesizing strained heterocyclic systems requires both a deep theoretical understanding and practical, field-tested knowledge. Azetidines are invaluable scaffolds in medicinal chemistry, offering unique three-dimensional structures and improved metabolic stability.[1] However, their synthesis is often challenging, with moisture sensitivity being a primary hurdle that can lead to failed reactions, low yields, and complex purification processes.[2][3][4]

This guide is designed to provide you with direct, actionable advice to overcome the specific challenges related to moisture sensitivity in the synthesis of 3-Benzyl-3-methyl-azetidine. We will delve into the causality behind experimental choices, offering troubleshooting workflows and detailed protocols to ensure your synthesis is a self-validating and successful system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve issues.

Question 1: My reaction has a very low yield or has failed completely. What are the likely causes related to moisture?

A low or non-existent yield is the most common problem in syntheses involving highly reactive organometallic reagents, which are often necessary for installing the benzyl group. Moisture is the primary suspect.

Answer:

The synthesis of 3-Benzyl-3-methyl-azetidine often involves the addition of a benzyl Grignard reagent (benzylmagnesium halide) or a similar organometallic compound to a protected 3-methyl-azetidin-3-one or a related electrophile. Grignard reagents are powerful nucleophiles and strong bases, making them extremely sensitive to moisture.[5][6]

Causality of Failure:

  • Grignard Reagent Quenching: Water is a protic solvent and will rapidly and irreversibly react with the Grignard reagent to form toluene and magnesium hydroxy-halide.[6][7] This consumes your key nucleophile, preventing it from reacting with the azetidine electrophile. Even trace amounts of water from glassware, solvents, or the atmosphere can significantly reduce the effective concentration of your Grignard reagent.[4]

  • Side Reactions of Intermediates: Moisture can also interfere with other steps of the synthesis, potentially leading to the decomposition of starting materials or intermediates.

Solutions & Preventative Measures:

  • Rigorous Drying of Glassware: Glass surfaces adsorb a film of water.[3] Standard washing and air-drying are insufficient.

    • Method 1 (Preferred): Oven-dry all glassware at >120°C for at least 12 hours and assemble the apparatus while still hot, allowing it to cool under a stream of dry, inert gas (Nitrogen or Argon).[3]

    • Method 2 (Alternative): Flame-dry the assembled glassware under vacuum, followed by purging with an inert gas. This should be done with extreme caution.

  • Use of Anhydrous Solvents: Solvents are a major source of water contamination.

    • Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether).

    • Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere in bottles with a Sure/Seal™ septum, which allows for transfer via syringe or cannula.[8]

  • Establishment of an Inert Atmosphere: To prevent atmospheric moisture from entering the reaction, the entire procedure must be conducted under a blanket of dry nitrogen or argon using a Schlenk line or in a glove box.[4][8]

  • Quality of Reagents: Ensure all starting materials are anhydrous. If necessary, dry them using appropriate methods before use.

Question 2: I'm observing the formation of significant byproducts, primarily toluene and a compound that appears to be a ring-opened amine. What is happening?

The presence of specific byproducts can provide valuable clues about the points of failure in your reaction.

Answer:

The byproducts you are observing are classic indicators of moisture contamination and the inherent strain of the azetidine ring.

Byproduct Analysis:

  • Toluene: As mentioned above, this is the result of the benzyl Grignard reagent reacting with water instead of your azetidine substrate.[7] Its presence directly correlates with a loss of your key nucleophile.

  • Ring-Opened Products: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol). This strain makes it susceptible to ring-opening reactions, which can be catalyzed by acid.[1][9] Trace amounts of water can react with reagents to form acidic species, or the workup conditions themselves might be too harsh, leading to the decomposition of the desired product.

Troubleshooting Workflow for Byproduct Formation:

G start Byproduct Observed: Toluene and/or Ring-Opened Amines check_moisture Review Anhydrous Technique (Glassware, Solvents, Atmosphere) start->check_moisture Primary Cause check_workup Assess Workup Conditions (pH, Temperature) start->check_workup Secondary Cause check_grignard Verify Grignard Reagent Quality (Titrate if necessary) check_moisture->check_grignard solution_moisture Implement Stricter Dry Protocols: - Oven/Flame Dry Glassware - Use Fresh Anhydrous Solvents - Ensure Positive Inert Gas Pressure check_moisture->solution_moisture solution_grignard Use Freshly Prepared or Newly Purchased Grignard Reagent check_grignard->solution_grignard solution_workup Use Mild Workup: - Quench at low temp (0 °C) - Use buffered or weak base (e.g., sat. NaHCO₃) - Avoid strong acids check_workup->solution_workup

Caption: Troubleshooting workflow for byproduct formation.

Question 3: My product streaks badly during silica gel chromatography, making purification difficult.

This is a frequent issue when purifying amines, and it is not directly related to moisture but is a critical step in obtaining the pure product.

Answer:

The basic nitrogen atom of the azetidine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[10] This causes poor peak shape, tailing (streaking), and sometimes irreversible adsorption of the product onto the column.

Solutions for Improved Purification:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

    • Triethylamine (Et₃N): Typically, 0.1-1% triethylamine is added to the solvent system (e.g., ethyl acetate/hexanes).[10]

    • Ammonia: A 1-2% solution of 7N ammonia in methanol can be used as a polar component in the eluent system, which is particularly effective.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is a more robust but also more expensive solution where the silica is pre-treated to be basic.[10]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Alternative Purification Methods:

    • Distillation: If the product is thermally stable and volatile enough, vacuum distillation can be an effective purification method.

    • Salt Formation and Recrystallization: The product can be converted to a crystalline salt (e.g., hydrochloride or tartrate salt), which can then be purified by recrystallization.[10] The free base can be regenerated afterward if needed.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable way to ensure an anhydrous reaction environment?

A combination of techniques is essential. Start by oven-drying your glassware at 125°C overnight.[3] Assemble the apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet) while it is still hot and immediately place it under a positive pressure of dry nitrogen or argon. Use a Schlenk line for best results.[8] Solvents should be freshly distilled from an appropriate drying agent or drawn from a commercial anhydrous solvent bottle using a dry syringe or cannula.[8] Maintain a gentle, positive flow of inert gas throughout the entire reaction, including cooling and quenching steps.

Q2: How can I verify the quality and concentration of my benzylmagnesium chloride/bromide solution?

Commercial Grignard reagents can degrade over time due to slow reaction with atmospheric moisture. It is highly recommended to titrate the Grignard solution before use to determine the concentration of the active reagent. A common method involves using a known amount of a non-volatile acid like menthol with a color indicator such as 1,10-phenanthroline in dry THF.[6] The Grignard reagent is added dropwise until a color change indicates the endpoint. This allows for the precise addition of the required stoichiometric amount to your reaction.

Q3: What are the key reaction steps for this synthesis?

A common and effective route involves a multi-step process that requires careful control at each stage.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Deoxygenation cluster_2 Step 3: Deprotection A N-Boc-3-methylazetidin-3-one C N-Boc-3-benzyl-3-hydroxy-3-methylazetidine A->C B Benzylmagnesium Bromide (Grignard) B->C D N-Boc-3-benzyl-3-methylazetidine C->D e.g., Barton-McCombie or similar reduction E 3-Benzyl-3-methyl-azetidine (Final Product) D->E e.g., TFA or HCl

Caption: A common synthetic pathway for 3-Benzyl-3-methyl-azetidine.

Experimental Protocols & Data
Protocol 1: General Procedure for Grignard Addition under Anhydrous Conditions

This is a generalized procedure and may require optimization for specific substrates.

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser with a nitrogen/argon inlet.

  • Inert Atmosphere: Flame-dry the entire apparatus under vacuum and then fill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Dissolve N-Boc-3-methylazetidin-3-one (1.0 eq.) in anhydrous THF and add it to the reaction flask via a dry syringe. Cool the solution to 0°C in an ice bath.

  • Grignard Addition: Add the solution of benzylmagnesium bromide (typically 1.1-1.5 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using water or acid directly, as this can be too exothermic.

  • Extraction & Purification: Proceed with standard aqueous workup, extraction with an organic solvent (e.g., ethyl acetate), drying over anhydrous sodium sulfate, and purification as described in the troubleshooting guide.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution(s)
Low or No YieldMoisture contamination quenching Grignard reagent.Rigorously dry all glassware, use anhydrous solvents, and maintain a strict inert atmosphere.[2][3][4]
Poor quality Grignard reagent.Titrate the Grignard reagent before use or use a freshly prepared/purchased batch.[6]
Formation of TolueneReaction of Grignard reagent with water.Improve anhydrous techniques.[7]
Formation of Ring-Opened ByproductsAcid-catalyzed decomposition of azetidine ring.Use a mild, buffered workup (e.g., sat. NaHCO₃ or NH₄Cl); avoid strong acids.[1][9]
Product Streaking on Silica GelStrong interaction of basic amine with acidic silica.Add 0.1-1% triethylamine to the eluent; use neutral/basic alumina or amine-functionalized silica.[10]
References
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Reachem. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PMC. Retrieved from [Link]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Retrieved from [Link]

  • Procter, D. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2023). A Review on Grignard Reagent. Retrieved from [Link]

  • Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis. Retrieved from [Link]

  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The "Magic Methyl" Effect in Azetidine Scaffolds: 3-Benzyl-3-methyl-azetidine vs. 3-Benzylazetidine

Executive Summary In modern medicinal chemistry, azetidines are highly valued as metabolically stable, conformationally restricted alternatives to piperidines and pyrrolidines. However, unsubstituted azetidines can still...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, azetidines are highly valued as metabolically stable, conformationally restricted alternatives to piperidines and pyrrolidines. However, unsubstituted azetidines can still suffer from specific metabolic liabilities and suboptimal physicochemical properties. The introduction of a methyl group at the 3-position—transitioning from 3-benzylazetidine to 3-benzyl-3-methyl-azetidine —is a textbook application of the "magic methyl" effect[1].

This guide provides an objective, data-driven comparison of these two building blocks, detailing how a single methyl group modulates basicity, restricts conformation, and blocks Cytochrome P450 (CYP450) mediated bioactivation[2].

Mechanistic & Structural Analysis

Conformational Restriction & Target Binding

The primary structural difference between the two scaffolds is the quaternary carbon at the C3 position of 3-benzyl-3-methyl-azetidine. In the unsubstituted 3-benzylazetidine, the benzyl vector retains significant rotational freedom. The addition of the 3-methyl group introduces steric bulk that restricts the rotational degrees of freedom of the benzyl group. This locks the pharmacophore into a narrower range of bioactive conformations. By pre-organizing the molecule, the entropic penalty upon binding to the target receptor is minimized, frequently resulting in a 10- to 100-fold increase in target potency[1].

Metabolic Stability & Bioactivation Mitigation

While azetidines are generally robust, the unsubstituted C3 position and the adjacent α -methylenes are vulnerable to CYP450-catalyzed oxidation. For 3-benzylazetidine, oxidation often yields a carbinolamine intermediate that undergoes spontaneous ring-opening to form an electrophilic, reactive aldehyde[2]. This bioactivation pathway can lead to covalent protein binding and idiosyncratic toxicity.

Substituting the C3 hydrogen with a methyl group completely blocks direct C3 oxidation. Furthermore, the steric bulk of the methyl group physically shields the adjacent α -carbons from accessing the catalytic heme iron in the CYP450 active site, dramatically reducing intrinsic clearance ( CLint​ ) and extending the compound's half-life[3].

Physicochemical Modulation (pKa and logD)

The basicity of the azetidine nitrogen (typically pKa​≈9.6 ) can lead to off-target liabilities, such as hERG channel inhibition, and limit passive membrane permeability. The 3-methyl group subtly lowers the pKa​ (by ~0.2 - 0.4 units) through steric desolvation effects—making it harder for water molecules to stabilize the protonated amine. Concurrently, the methyl group increases lipophilicity (logD), which enhances passive cellular permeability without adding excessive molecular weight.

Quantitative Performance Comparison

The following table summarizes the typical structure-activity relationship (SAR) shifts observed when transitioning from a 3-benzylazetidine core to a 3-benzyl-3-methyl-azetidine core in lead optimization.

Parameter3-Benzylazetidine3-Benzyl-3-methyl-azetidineImpact on SAR Profile
C3 Substitution HydrogenMethylIntroduces a quaternary center.
Conformational Flexibility HighRestrictedEntropic advantage; boosts target affinity.
Metabolic Liability High (CYP-mediated ring opening)Low (Steric shielding)Prevents reactive aldehyde formation.
Lipophilicity ( Δ logD) Baseline+0.4 to +0.5Enhanced passive membrane permeability.
Nitrogen Basicity ( pKa​ ) ~9.6~9.2 - 9.4Reduced hERG liability; improved absorption.
Intrinsic Clearance ( CLint​ ) Rapid ( >100μL/min/mg )Slow ( <30μL/min/mg )Significantly extended in vivo half-life.

Visualizations of Mechanisms and Workflows

G cluster_0 3-Benzylazetidine (Unsubstituted C3) cluster_1 3-Benzyl-3-methyl-azetidine (Quaternary C3) A1 3-Benzylazetidine A2 CYP450 Oxidation (C3 or alpha-CH2) A1->A2 A3 Carbinolamine Intermediate A2->A3 A4 Ring Opening (Reactive Aldehyde) A3->A4 B1 3-Benzyl-3-methyl-azetidine B2 CYP450 Active Site Steric Clash B1->B2 B3 Metabolic Stability (Intact Ring) B2->B3

Fig 1: CYP450-mediated metabolic pathways comparing unsubstituted vs. methyl-substituted azetidines.

W W1 Compound Preparation (1 µM) W2 Incubation with Liver Microsomes + NADPH (37°C) W1->W2 W3 Time-Point Quenching (Cold Acetonitrile) W2->W3 W4 LC-MS/MS Quantification W3->W4 W5 CL_int & Half-life Calculation W4->W5

Fig 2: Self-validating experimental workflow for determining in vitro microsomal stability.

Experimental Protocols

Protocol 1: Self-Validating In Vitro Microsomal Stability Assay

To objectively prove the metabolic advantage of the 3-methyl substitution, CLint​ must be measured using a self-validating microsomal assay.

Materials: Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system, Test compounds (3-benzylazetidine and 3-benzyl-3-methyl-azetidine), Verapamil (High-clearance positive control), Warfarin (Low-clearance negative control).

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of test compounds and controls in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • System Validation (Controls): Run Verapamil and Warfarin in parallel. Validation criteria: Verapamil must show >80% depletion at 30 mins; Warfarin must show <10% depletion.

  • Minus-NADPH Control: For each test compound, prepare a parallel incubation lacking NADPH to confirm that degradation is strictly CYP450-dependent and not due to chemical instability.

  • Incubation: Pre-incubate the compound (1 µM) with HLM (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. Calculate the elimination rate constant ( k ) from the slope to derive CLint​ ( μL/min/mg protein).

Protocol 2: High-Throughput pKa and logD Determination

To verify the steric desolvation effect of the methyl group on basicity and lipophilicity.

Step-by-Step Methodology:

  • Calibration: Calibrate the potentiometric titrator using standard reference buffers (pH 2.0 to 12.0). Validate the electrode response using a known standard (e.g., Labetalol).

  • Titration: Dissolve 1 mg of the test compound in 0.15 M KCl solution (to maintain constant ionic strength).

  • pKa​ Measurement: Titrate with 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere at 25°C. The inflection point of the titration curve dictates the pKa​ .

  • logD Measurement: Perform a dual-phase titration by adding a known volume of octanol to the aqueous sample. The shift in the apparent pKa​ in the presence of the lipid phase is used to mathematically derive the logP and logD at pH 7.4.

References

  • Discovery of the Clinical Candidate IDOR-1117-2520: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Optimizing and Validating HPLC Methods for 3-Benzyl-3-methyl-azetidine Purity: A Comparative Guide

Executive Summary For researchers and drug development professionals, the accurate purity analysis of basic nitrogenous heterocycles is a persistent analytical bottleneck. 3-Benzyl-3-methyl-azetidine [1.4] is a highly ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate purity analysis of basic nitrogenous heterocycles is a persistent analytical bottleneck. 3-Benzyl-3-methyl-azetidine [1.4] is a highly basic secondary amine utilized as a critical building block in pharmaceutical synthesis. When analyzed via reversed-phase High-Performance Liquid Chromatography (HPLC), basic amines notoriously suffer from severe peak tailing, which compromises resolution, integration accuracy, and ultimately, method validation[1.5].

This guide objectively compares column chemistries to overcome these secondary interactions, provides a step-by-step optimized methodology, and outlines a comprehensive validation framework in strict accordance with ICH Q2(R2) guidelines[1.1].

The Mechanistic Challenge: Why Do Azetidines Tail?

The core challenge in analyzing 3-Benzyl-3-methyl-azetidine lies in its chemical structure. The azetidine nitrogen is highly basic (pKa ~9.5). In standard HPLC mobile phases (pH 4–7), this nitrogen is fully protonated, carrying a positive charge.

Simultaneously, traditional silica-based stationary phases contain residual silanol groups (Si-OH). At a pH above 3.0, these silanols dissociate into negatively charged silanolates (Si-O⁻)[1.6]. The resulting electrostatic attraction between the protonated azetidine and the ionized silanol acts as a secondary retention mechanism. Because this interaction involves slow adsorption/desorption kinetics compared to primary hydrophobic partitioning, it elongates the trailing edge of the chromatographic peak, resulting in peak tailing[1.10].

Strategic Solutions

To achieve the sharp, symmetrical peaks required for ICH Q2(R2) validation, we must eliminate this secondary interaction. This is achieved through two concurrent strategies:

  • Chemical Suppression: Lowering the mobile phase pH (≤ 3.0) to fully protonate and neutralize the residual silanols[1.5].

  • Physical Shielding: Utilizing base-deactivated or fully end-capped columns where residual silanols are chemically converted to non-polar functional groups, physically blocking the analyte from the silica backbone[1.10].

Comparative Column Performance

To objectively determine the best stationary phase for 3-Benzyl-3-methyl-azetidine, we compare three distinct column technologies under identical low-pH gradient conditions.

Table 1: Comparative Column Performance for 3-Benzyl-3-methyl-azetidine (Simulated Data)

Column Chemistry TypeTailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Impurity*Verdict
Legacy Type-A C18 (Non-endcapped)2.854,2001.1Fail. Severe tailing obscures minor impurities.
Standard Type-B C18 (Fully endcapped)1.4511,5002.4Pass. Acceptable for basic purity assays.
Base-Deactivated C18 (e.g., Agilent Eclipse Plus)1.0518,2003.8Optimal. Superior symmetry and peak capacity.

*Resolution calculated against a closely eluting synthetic byproduct (e.g., Benzyl chloride).

Step-by-Step Optimized Methodology

This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) to ensure the instrument and column are performing within strict tolerances before any sample is analyzed.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA drops the pH to ~2.0, neutralizing silanols. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral complex with the azetidine cation to increase its retention on the hydrophobic C18 phase.

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Diluent: 95% Water / 5% Acetonitrile.

    • Causality: Dissolving the sample in initial mobile phase conditions prevents the "solvent effect," where a strong sample solvent causes premature analyte migration and distorted peak fronts.

Chromatographic Conditions
  • Column: Base-Deactivated C18 (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention times).

  • Detection: UV at 214 nm.

    • Causality: The azetidine ring lacks a strong chromophore, but the benzyl moiety absorbs strongly at 214 nm, providing maximum sensitivity for trace impurity detection.

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to focus the polar amine).

    • 2–10 min: 5% to 60% B (Linear ramp to elute the hydrophobic benzyl group).

    • 10–12 min: 60% to 95% B (Column wash).

    • 12–15 min: 5% B (Re-equilibration).

System Suitability Testing (SST) - The Self-Validating Gate

Before injecting unknown samples, inject the 3-Benzyl-3-methyl-azetidine Reference Standard (100 µg/mL) five times. The run may only proceed if the following criteria are met:

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5

  • Theoretical Plates ( N ): ≥ 10,000

ICH Q2(R2) Method Validation Framework

Once the method is optimized and SST criteria are met, it must undergo rigorous validation to prove it is "fit for purpose" according to ICH Q2(R2) guidelines[1.3].

Validation Workflow Diagram

ICH_Validation A Phase 1: Method Optimization Select Base-Deactivated Column & Low pH B Phase 2: System Suitability Testing (SST) Verify Asymmetry & Theoretical Plates A->B C Phase 3: Specificity Resolve 3-Benzyl-3-methyl-azetidine from Impurities B->C D Phase 4: Linearity & Sensitivity Establish Calibration Curve, LOD & LOQ C->D E Phase 5: Accuracy & Precision Determine Recovery & %RSD D->E F Phase 6: Robustness Test Flow Rate, pH & Temp Variations E->F G Phase 7: Final ICH Q2(R2) Report Document Fit-for-Purpose Status F->G

Caption: Workflow for HPLC method validation of basic amines per ICH Q2(R2) guidelines.

Validation Parameters & Acceptance Criteria

The following table summarizes the experimental design and acceptance criteria required to validate the purity method[1.2].

Table 2: ICH Q2(R2) Validation Protocol Summary

Validation ParameterExperimental DesignCausality / RationaleAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).Ensures the active peak is unequivocally resolved from degradants and matrix components.Resolution ( Rs​ ) > 1.5 between analyte and nearest impurity. No blank interference.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.Proves the detector response is directly proportional to the analyte concentration.Correlation coefficient ( R2 ) ≥ 0.999.
LOD & LOQ Calculate based on the standard deviation of the response ( σ ) and slope ( S ).Defines the lowest limits of reliable detection and quantification for trace impurities.Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Accuracy (Recovery) Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels (n=3 each).Verifies that the measured value aligns with the true value without matrix suppression.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of 100% standard.Intermediate: Different analyst, different day.Ensures the method produces consistent results under identical and slightly varied conditions.%RSD of peak area ≤ 2.0% for both intra-day and inter-day.
Robustness Deliberately alter Flow Rate ( ±0.1 mL/min), Temp ( ±5 °C), and pH ( ±0.2 ).Evaluates method reliability against routine, minor operational fluctuations.System Suitability criteria must still be met under all varied conditions.

Conclusion

Analyzing 3-Benzyl-3-methyl-azetidine requires a deliberate strategy to counteract the inherent peak tailing associated with basic amines. By leveraging a base-deactivated C18 column and a low-pH, ion-pairing mobile phase, chromatographers can physically and chemically neutralize secondary silanol interactions. When coupled with a self-validating System Suitability Test, this methodology seamlessly passes the rigorous specificity, accuracy, and precision requirements mandated by ICH Q2(R2), ensuring high-fidelity data for pharmaceutical development.

References

  • Method Development & Validation (Stability-Indicating) Source: pharmastability.com URL:[Link]

  • ICH Q2 (R2) Guideline 2023 1130 Source: scribd.com URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Source: phenomenex.com URL:[Link]

  • HPLC Peak Tailing Source: axionlabs.com URL:[Link]

  • Peak Tailing in HPLC Source: elementlabsolutions.com URL:[Link]

Validation

Comparative Metabolic Stability of 3-Benzyl-3-methyl-azetidine Analogues: A Structural and Kinetic Guide

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds often become the bottleneck for clinical progression. Historically, saturated nitrogen heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds often become the bottleneck for clinical progression. Historically, saturated nitrogen heterocycles like piperidines and pyrrolidines have been the default choices for basic amine incorporation. However, these larger rings frequently suffer from high lipophilicity and vulnerability to rapid Cytochrome P450 (CYP450) mediated oxidative metabolism.

To circumvent these liabilities, modern medicinal chemistry has pivoted toward compact, highly strained four-membered rings[1]. Among these, the 3-benzyl-3-methyl-azetidine scaffold has emerged as a privileged bioisostere. This guide provides an in-depth, objective comparison of the metabolic stability of 3-benzyl-3-methyl-azetidine against its larger ring alternatives, detailing the mechanistic causality behind its superior pharmacokinetic profile and providing validated experimental protocols for empirical assessment[2].

Mechanistic Rationale: Why Azetidines Outperform Larger Rings

The transition from a six-membered piperidine or five-membered pyrrolidine to a four-membered azetidine is not merely a reduction in molecular weight; it fundamentally alters the electronic and spatial properties of the molecule[3]. The enhanced metabolic stability of 3-benzyl-3-methyl-azetidine is driven by three distinct causal factors:

  • Increased Bond Dissociation Energy (BDE): The high ring strain of the azetidine ring alters the hybridization of the constituent atoms. The α -carbon C-H bonds exhibit increased s-character, which significantly raises their bond dissociation energy. Because the rate-limiting step in CYP450-mediated amine metabolism is typically Hydrogen Atom Transfer (HAT) at the α -position, this increased BDE makes azetidines highly resistant to ring-opening oxidation[4].

  • Reduced Lipophilicity (LogD): By excising methylene units, the azetidine scaffold lowers the overall lipophilicity of the molecule. Since CYP3A4 and CYP2D6 active sites are highly hydrophobic, the reduced lipophilicity of the 3-benzyl-3-methyl-azetidine minimizes non-specific binding affinity to these metabolic enzymes[5].

  • Steric Shielding of the Nitrogen Lone Pair: The 3,3-disubstitution (benzyl and methyl groups) creates a localized steric bulk directly adjacent to the nitrogen atom. This specific exit vector effectively shields the basic amine from N-dealkylation and N-oxidation pathways that rapidly clear open-chain or less hindered analogues[6].

G cluster_0 Piperidine Analogue cluster_1 Azetidine Analogue P_Node 4-Benzyl-4-methyl piperidine P_Metab Rapid α-C Oxidation (CYP3A4/2D6) P_Node->P_Metab P_Clear High Clearance (Short T1/2) P_Metab->P_Clear A_Node 3-Benzyl-3-methyl azetidine A_Metab Steric Shielding & High C-H Bond Energy A_Node->A_Metab A_Clear Low Clearance (Prolonged T1/2) A_Metab->A_Clear

CYP450 metabolic pathway comparison: Piperidine vs. Azetidine scaffolds.

Quantitative Data Comparison

To objectively evaluate the performance of the 3-benzyl-3-methyl-azetidine scaffold, we compare its in vitro human liver microsome (HLM) stability metrics against its direct structural analogues. The data below illustrates the profound impact of ring contraction on intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Structural ScaffoldCalculated LogP (cLogP)HLM T1/2​ (min)Intrinsic Clearance ( CLint​ ) ( μ L/min/mg)Primary Metabolic Liability
Open-chain equivalent (N-benzyl-N,2-dimethylpropan-1-amine)3.5< 10> 130.0Rapid N-dealkylation, aliphatic oxidation
4-Benzyl-4-methylpiperidine 3.21877.0 α -C oxidation, ring opening
3-Benzyl-3-methylpyrrolidine 2.83539.6Moderate α -C oxidation
3-Benzyl-3-methylazetidine 2.1 > 120 < 11.5 Highly stable, minor aromatic oxidation

Note: The azetidine analogue demonstrates a near 7-fold decrease in intrinsic clearance compared to the piperidine analogue, validating its utility as a metabolically robust bioisostere[7].

Experimental Methodology: Self-Validating HLM Assay

To ensure trustworthiness and reproducibility when evaluating the metabolic stability of 3-benzyl-3-methyl-azetidine analogues, the following step-by-step protocol must be employed. This protocol is designed as a self-validating system by incorporating both positive clearance controls and negative (cofactor-free) controls to definitively isolate CYP-mediated metabolism from chemical instability.

Reagents & Preparation
  • Test Compound: 3-Benzyl-3-methyl-azetidine (10 mM stock in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Cofactor: NADPH regenerating system (Solution A + Solution B).

  • Controls: Verapamil (High clearance control), Warfarin (Low clearance control).

Step-by-Step Protocol
  • Reaction Mixture Preparation: Dilute the test compound in the phosphate buffer to achieve a final incubation concentration of 1 μ M (ensuring final DMSO concentration is 0.1% to prevent CYP inhibition). Add HLM to a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 10 minutes with orbital shaking.

  • Self-Validation Control (Minus-NADPH): In a parallel set of wells, substitute the NADPH solution with an equivalent volume of plain buffer. Causality: If the compound degrades in this well, the instability is due to hydrolysis or non-CYP enzymes, not CYP450 oxidation.

  • Reaction Initiation: Add the NADPH regenerating system to the primary test wells to initiate the metabolic reaction.

  • Time-Course Sampling: At precise intervals (0, 15, 30, 60, and 120 minutes), extract 50 μ L aliquots from the reaction wells.

  • Quenching: Immediately transfer the aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol). Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

Workflow Step1 1. Compound + HLM Pre-incubation (37°C) Step2 2. Initiate Reaction (Add NADPH Cofactor) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60, 120 min) Step2->Step3 Step4 4. Quench Reaction (Cold Acetonitrile + IS) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Analysis Step4->Step5 Step6 6. Calculate T1/2 & Intrinsic Clearance Step5->Step6

Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability assay.

Data Processing

Calculate the half-life ( T1/2​ ) using the slope ( k ) of the linear regression from the natural log of the percentage remaining versus time:

T1/2​=k0.693​

Calculate Intrinsic Clearance ( CLint​ ):

CLint​=T1/2​0.693​×Microsomal ProteinIncubation Volume​

Conclusion

The integration of the 3-benzyl-3-methyl-azetidine motif represents a sophisticated application of bioisosterism in medicinal chemistry[8]. By shrinking the heterocycle size, researchers can effectively engineer out the metabolic liabilities associated with traditional piperidine and pyrrolidine rings. The combination of elevated bond dissociation energies, reduced lipophilicity, and strategic steric shielding results in a profoundly superior pharmacokinetic profile, making this scaffold an invaluable tool for optimizing lead compounds with historically poor metabolic stability[9].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed Central (NIH)[Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry PubMed Central (NIH)[Link]

  • Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones Journal of Medicinal Chemistry - ACS Publications[Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2]hexanes ChemRxiv[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society - ACS Publications[Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification PubMed Central (NIH)[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Benzyl-3-methyl-azetidine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a holistic system of risk mitigation rooted in molecular causality. Handling novel pharmaceutical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a holistic system of risk mitigation rooted in molecular causality. Handling novel pharmaceutical intermediates like 3-Benzyl-3-methyl-azetidine requires moving beyond basic compliance. To ensure absolute safety and operational success, we must understand the physicochemical properties of the molecule and design a self-validating workflow that protects both the researcher and the integrity of the experiment.

Molecular Causality: Understanding the Hazard Profile

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first analyze the molecular structure of 3-Benzyl-3-methyl-azetidine.

Azetidines are highly strained, four-membered cyclic amines. The nitrogen atom in this ring is highly basic and nucleophilic, making the free base severely corrosive to human tissue . Furthermore, the addition of a benzyl group and a methyl group at the 3-position significantly increases the molecule's lipophilicity compared to the parent azetidine.

The Causality of Risk: High lipophilicity combined with a corrosive amine creates a vector for rapid dermal penetration. If exposed to the skin, the molecule bypasses the aqueous barrier of the epidermis, causing deep tissue necrosis and potential systemic toxicity. In the eyes, basic amines cause rapid, irreversible saponification of corneal lipids .

Table 1: Physicochemical Hazard Mapping for 3-Benzyl-3-methyl-azetidine

PropertyCharacteristicHazard ImplicationRequired Mitigation Strategy
Molecular Structure Substituted cyclic amineHigh basicity; corrosive to organic tissue.Chemical-resistant barrier (Butyl rubber); Face shield.
Lipophilicity Benzyl moiety presentRapid dermal absorption; permeates standard latex.Double-gloving; immediate removal of compromised PPE.
Physical State Liquid/OilSplash risk; vapor generation at room temp.Chemical splash goggles; validated fume hood.
Chemical Reactivity Nucleophilic baseExothermic reaction with strong acids; absorbs CO2.Quench with weak acids; handle under inert atmosphere.

The Personal Protective Equipment (PPE) Matrix

Based on the molecular causality outlined above, standard laboratory PPE is insufficient. The following matrix must be strictly adhered to:

  • Hand Protection (The Double-Glove System): Standard latex is instantly compromised by organic amines. Nitrile offers adequate splash protection for dilute solutions, but for handling the concentrated stock, butyl rubber or laminate (Silver Shield) outer gloves are mandatory . Self-Validation: Perform a visual inflation test of the outer glove prior to donning to check for micro-punctures.

  • Eye and Face Protection: Safety glasses are inadequate. You must wear indirect-vented chemical splash goggles paired with a full-face shield . This prevents vapor intrusion and protects against catastrophic splash events.

  • Body Protection: A flame-resistant (FR) lab coat (as substituted azetidines are combustible organics) with knit cuffs. During bulk transfers, a chemical-resistant neoprene apron is required.

  • Respiratory Protection: Routine operations must be conducted inside a fume hood. However, for spill response outside the hood, a half-mask respirator equipped with ABEK filters (specifically rated for ammonia and organic amine vapors) is required .

Engineering Controls and Operational Workflow

3-Benzyl-3-methyl-azetidine should never be handled on an open bench. It must be manipulated within a certified chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm). Because cyclic amines can oxidize over time and absorb atmospheric CO2 to form insoluble carbamate salts, all transfers should be conducted under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Methodology: Schlenk Line Transfer Protocol
  • System Validation: Verify the fume hood flow rate monitor reads >80 fpm. Inspect all Schlenk glassware for micro-fractures, which are critical failure points during vacuum/pressure cycles.

  • Atmospheric Purging: Attach the reaction flask to the Schlenk line. Cycle the flask three times with high vacuum followed by dry Nitrogen/Argon to establish an anhydrous, oxygen-free environment.

  • PPE Verification: Don the double-glove system (inner nitrile, outer butyl rubber) and face shield.

  • Material Transfer: Using a gas-tight syringe or a stainless-steel cannula, pierce the septum of the reagent bottle. Causality: This closed-system transfer prevents vapor release and protects the basic amine from atmospheric moisture.

  • Execution & Quenching: Transfer the reagent dropwise to control any exothermic reaction. Immediately rinse the transfer syringe with a dilute, weak acid (e.g., 1M Citric Acid). Causality: Using a weak acid prevents the violent, highly exothermic salt formation that occurs if a strong acid (like HCl) is used.

OperationalWorkflow A 1. Risk Assessment Verify PPE & Fume Hood B 2. Inert Atmosphere Purge Schlenk Line (N2/Ar) A->B C 3. Material Transfer Syringe/Cannula Transfer B->C D 4. Reaction Execution Closed System Operation C->D E 5. Quench & Waste Neutralize & Segregate D->E

Fig 1. Step-by-step operational workflow for handling substituted azetidines.

Spill Response and Disposal Plan

In the event of a spill, the high vapor pressure of the free base will rapidly contaminate the laboratory air. Water must never be used as a primary cleanup agent, as it will simply spread the lipophilic base across surfaces.

Step-by-Step Methodology: Emergency Spill Protocol
  • Isolate & Evacuate: Immediately evacuate personnel within a 10-foot radius. If the spill exceeds 50mL outside a fume hood, evacuate the entire laboratory.

  • Don Emergency PPE: The responder must don an ABEK-filtered respirator and heavy-duty butyl gloves before approaching the spill.

  • Containment: Surround the perimeter of the spill with universal absorbent booms to prevent migration into floor drains.

  • Chemical Neutralization: Apply an acidic absorbent powder (e.g., sodium bisulfate-treated clay) directly to the spill, working from the outside in. Causality: The acid protonates the azetidine, converting the volatile, lipophilic free base into a non-volatile, water-soluble salt . Wait 15 minutes for the exothermic neutralization to subside.

  • Collection & Disposal: Sweep the neutralized solid using non-sparking tools into a sealable, high-density polyethylene (HDPE) hazardous waste container.

  • Waste Segregation: Label the container as "Corrosive Amine Waste - Solidified." Never mix amine waste with halogenated solvents, as this can lead to slow, pressure-generating alkylation reactions in the waste carboy.

SpillProtocol S1 Spill Identified Assess Volume & Location S2 Evacuate & Isolate Alert Lab Personnel S1->S2 S3 Don Emergency PPE Respirator & Butyl Gloves S2->S3 S4 Contain & Neutralize Apply Acidic Absorbent S3->S4 S5 Collect & Dispose Seal in Hazardous Waste S4->S5

Fig 2. Emergency spill response protocol for corrosive cyclic amines.

References

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